2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
Overview
Description
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide: is a chemical compound with the molecular formula C26H43BrO9 and a molecular weight of 579.53 g/mol . This compound is a derivative of alpha-D-glucopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by pivaloyl groups, and the anomeric hydroxyl group is substituted with a bromine atom . It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including Canagliflozin , an SGLT2 inhibitor used for the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
The primary target of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is the SGLT2 receptor . This receptor plays a crucial role in the reabsorption of glucose in the kidneys .
Mode of Action
This compound interacts with the SGLT2 receptor, inhibiting its function . This inhibition prevents the reabsorption of glucose, leading to its excretion in the urine .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys . By inhibiting the SGLT2 receptor, it disrupts the normal reabsorption process, leading to an increase in glucose excretion .
Pharmacokinetics
Similar compounds are known to be well-absorbed and metabolized in the body, with the majority of the compound being excreted in the urine .
Result of Action
The inhibition of the SGLT2 receptor leads to a decrease in blood glucose levels . This makes this compound an effective treatment for type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide typically involves the following steps :
Protection of Hydroxyl Groups: Alpha-D-glucopyranose is reacted with pivaloyl chloride in the presence of a base to protect the hydroxyl groups at positions 2, 3, 4, and 6, forming 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranose.
Industrial Production Methods:
In industrial settings, the synthesis process is optimized to improve yield and efficiency. For example, the addition of a small amount of thionyl chloride during the protection step can reduce the amount of pivaloyl chloride required by half without affecting the yield . The overall yield of the two-step process is typically greater than 67% .
Chemical Reactions Analysis
Types of Reactions:
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom at the anomeric position .
Common Reagents and Conditions:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as azides, thiols, or amines under mild conditions.
Deprotection: The pivaloyl protecting groups can be removed using basic conditions, such as treatment with sodium methoxide in methanol.
Major Products Formed:
Glycosylated Derivatives: Substitution reactions with nucleophiles yield glycosylated derivatives, which are valuable intermediates in the synthesis of complex carbohydrates and glycosides.
Deprotected Glucopyranosyl Derivatives: Deprotection reactions yield alpha-D-glucopyranosyl derivatives, which can be further functionalized for various applications.
Scientific Research Applications
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide has several scientific research applications :
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl bromide
Comparison:
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is unique due to the presence of pivaloyl protecting groups, which provide greater steric hindrance and stability compared to acetyl or benzoyl groups . This makes it a more selective glycosyl donor with a lower tendency to form orthoester side products during glycosylation reactions .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBCYHGMPHOAL-SFFUCWETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43BrO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020960 | |
Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81058-27-7 | |
Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81058-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide in the synthesis of Ipragliflozin?
A1: this compound (compound 4 in the paper) acts as a crucial glucopyranosyl donor in the synthesis of Ipragliflozin []. It undergoes a nucleophilic substitution reaction with the organozinc reagent, bis[4-fluoro-3-(2-benzothiophene)methylphenyl] zinc, to form an Ipragliflozin intermediate (compound 3). The pivaloyl protecting groups on the glucose moiety are then removed to yield the final Ipragliflozin molecule (compound 2) [].
Q2: What are the advantages of using this specific synthetic route with this compound?
A2: The paper highlights several advantages of employing this synthetic pathway []:
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